2-Morpholin-4-yl-2-phenylethylamine
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Overview
Description
2-Morpholin-4-yl-2-phenylethylamine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 . It is a white to yellow solid used primarily for research and development purposes. This compound features a morpholine ring attached to a phenylethylamine backbone, making it a versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-2-phenylethylamine typically involves the reaction of morpholine with 2-phenylethylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. This method ensures consistent quality and reduces the risk of contamination. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-2-phenylethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine or phenylethylamine derivatives.
Scientific Research Applications
2-Morpholin-4-yl-2-phenylethylamine is widely used in scientific research due to its unique structure and properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-2-phenylethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholin-4-yl-2-phenylethan-1-amine
- 2-Morpholin-4-yl-2-phenylethylamine hydrochloride
- This compound sulfate
Uniqueness
This compound stands out due to its specific combination of a morpholine ring and a phenylethylamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications. Compared to its analogs, it may exhibit different reactivity and binding affinities, which can be advantageous in certain studies .
Properties
IUPAC Name |
2-morpholin-4-yl-2-phenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14/h1-5,12H,6-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNSRJWLIVDXDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390161 |
Source
|
Record name | 2-Morpholin-4-yl-2-phenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31466-44-1 |
Source
|
Record name | 2-Morpholin-4-yl-2-phenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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